1-[(2Z)-3-{[1-(1,3-benzothiazol-2-yl)hydrazinyl]carbonyl}-5,5,5-trifluoro-4-oxopent-2-en-2-yl]piperidine-4-carboxamide
Description
This compound is a structurally complex molecule featuring:
- A piperidine-4-carboxamide core, a common scaffold in pharmaceuticals due to its conformational flexibility and hydrogen-bonding capacity .
- A (2Z)-3-{[1-(1,3-benzothiazol-2-yl)hydrazinyl]carbonyl}-5,5,5-trifluoro-4-oxopent-2-en-2-yl substituent, which introduces a benzothiazole-hydrazine hybrid moiety and a trifluoromethyl ketone group. The benzothiazole ring is a pharmacophore associated with antimicrobial, antiviral, and anticonvulsant activities , while the trifluoromethyl group enhances metabolic stability and lipophilicity .
Properties
IUPAC Name |
1-[(Z)-3-[amino(1,3-benzothiazol-2-yl)carbamoyl]-5,5,5-trifluoro-4-oxopent-2-en-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O3S/c1-10(26-8-6-11(7-9-26)16(23)29)14(15(28)19(20,21)22)17(30)27(24)18-25-12-4-2-3-5-13(12)31-18/h2-5,11H,6-9,24H2,1H3,(H2,23,29)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLHGVRVAVEFAM-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C(F)(F)F)C(=O)N(C1=NC2=CC=CC=C2S1)N)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)C(F)(F)F)/C(=O)N(C1=NC2=CC=CC=C2S1)N)/N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(2Z)-3-{[1-(1,3-benzothiazol-2-yl)hydrazinyl]carbonyl}-5,5,5-trifluoro-4-oxopent-2-en-2-yl]piperidine-4-carboxamide is a complex organic molecule with potential biological activity. Its structure incorporates a benzothiazole moiety, which is known for various pharmacological properties. This article aims to explore the biological activity of this compound through available research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 368.33 g/mol. The presence of trifluoromethyl and hydrazine groups suggests potential reactivity and interaction with biological targets.
Research indicates that compounds containing benzothiazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Benzothiazole derivatives have shown effectiveness against various bacterial strains. The hydrazine group may contribute to this activity by enhancing the compound's ability to penetrate bacterial membranes.
- Anticancer Properties : Some studies suggest that benzothiazole derivatives can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis or interference with specific signaling pathways.
In Vitro Studies
A study conducted on similar benzothiazole derivatives reported significant inhibition of human cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) ranged from 10 to 30 µM for various derivatives, indicating moderate to high potency against certain cancer types .
Case Study 1: Anticancer Activity
In a recent investigation involving a structurally related compound, researchers observed that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The study highlighted that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of a series of benzothiazole derivatives. The results indicated that compounds with similar structural features exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Table 1: Biological Activity Summary
Scientific Research Applications
The compound 1-[(2Z)-3-{[1-(1,3-benzothiazol-2-yl)hydrazinyl]carbonyl}-5,5,5-trifluoro-4-oxopent-2-en-2-yl]piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article aims to explore its applications, focusing on biological activity, synthesis methods, and potential therapeutic uses.
Antimicrobial Activity
Research has indicated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. The incorporation of hydrazine and piperidine enhances the biological activity of the compound. Studies have shown that similar structures possess activity against various bacterial strains, suggesting that this compound may also demonstrate efficacy in treating bacterial infections .
Anticonvulsant Properties
Benzothiazole derivatives have been explored for their anticonvulsant effects. In related studies, compounds with similar structural features demonstrated protective effects against seizures. The hydrazine component may play a role in modulating neurotransmitter levels, potentially leading to anticonvulsant activity .
Anti-cancer Potential
The unique combination of functional groups in this compound suggests potential anti-cancer properties. Research into benzothiazole derivatives has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The trifluoromethyl group may further enhance the potency of the compound by increasing lipophilicity and cellular uptake .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzothiazole Moiety : This can be achieved through cyclization reactions involving thioamide and ortho-haloanilines.
- Hydrazone Formation : Reacting the benzothiazole derivative with hydrazine derivatives can yield the desired hydrazine component.
- Piperidine Integration : The final step often involves coupling reactions to incorporate the piperidine ring.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzothiazole-hydrazone derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that derivatives similar to our compound exhibited promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL .
Case Study 2: Anticonvulsant Activity Assessment
A recent investigation focused on the anticonvulsant properties of benzothiazole derivatives. In this study, compounds were tested using the maximal electroshock seizure (MES) test in mice. The results indicated that certain derivatives provided up to 75% protection against seizures at optimal doses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogous piperidine derivatives and benzothiazole-containing molecules, focusing on structural variations and reported biological activities.
Table 1: Structural and Functional Comparison
Key Observations:
Benzothiazole vs. Benzoxazole :
- The target compound’s benzothiazole moiety (vs. benzoxazole in ) may enhance interactions with sulfur-binding enzymes or receptors, as seen in anticonvulsant benzothiazol-2-yl ureas .
- Substitution at the 6-position of benzothiazole (e.g., F, CH₃, OCH₃) in related compounds correlates with increased anticonvulsant activity . The target compound’s hydrazinyl linkage may offer distinct steric or electronic effects.
Similar trifluoromethyl groups in pyrazolone derivatives improved anticonvulsant efficacy .
Piperidine-4-Carboxamide Core :
- Compared to simpler piperidine derivatives (e.g., phenyl piperidines in ), the carboxamide group may confer hydrogen-bonding capacity critical for target selectivity. For example, carbamoyl piperidines exhibit stronger antiplatelet effects than pyridine analogs .
SAR Insights :
- CCR2 antagonists require a second aromatic ring adjacent to the piperidine core for potency . The target compound’s benzothiazole-hydrazine moiety may fulfill this role, though its activity remains unverified.
- In anticonvulsant benzothiazole derivatives, substituents on the distant phenyl ring (e.g., OH, OCH₃) enhance activity , suggesting that the target compound’s trifluoromethyl ketone could similarly optimize pharmacokinetics.
Q & A
Q. Optimization strategies :
- Design of Experiments (DoE) : Systematically vary temperature, solvent (e.g., DMF, THF), and stoichiometry to maximize yield and purity .
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the hydrazinyl carbonyl or trifluoromethyl sites .
- Molecular Docking : Model interactions with biological targets (e.g., enzymes or receptors) to prioritize substituents on the benzothiazole or piperidine rings .
- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with observed bioactivity data from analogs to design optimized derivatives .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
- Assay standardization : Replicate experiments under controlled conditions (e.g., cell line viability assays using MTT protocol, fixed incubation times) .
- Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out degradation artifacts .
- Control benchmarking : Compare against known inhibitors/agonists (e.g., thiazole-based reference compounds) to validate assay sensitivity .
Advanced: What strategies resolve low yields during the final amide coupling step?
Answer:
- Activation reagents : Switch from EDC/HOBt to PyBOP or HATU for sterically hindered couplings .
- Solvent optimization : Replace DMF with dichloromethane or THF to reduce side reactions .
- Temperature control : Conduct reactions at 0–4°C to minimize hydrolysis of active intermediates .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications : Synthesize analogs with substituted benzothiazoles (e.g., 6-methyl or 4-fluoro variants) to assess electronic effects on bioactivity .
- Side-chain variations : Replace the trifluoromethyl group with difluoromethyl or cyano groups to study steric/electronic impacts .
- Piperidine substitutions : Introduce methyl or carboxylate groups at the piperidine 4-position to modulate solubility and target engagement .
Basic: What are the recommended storage conditions to maintain compound stability?
Answer:
- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation .
- Solvent : Dissolve in DMSO (10 mM stock) for biological assays; avoid repeated freeze-thaw cycles .
- Desiccation : Use silica gel packs in storage containers to minimize hydrolysis of the carboxamide group .
Advanced: How can researchers validate target engagement in cellular assays?
Answer:
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with cellular targets, followed by pull-down and LC-MS/MS identification .
- Cellular thermal shift assay (CETSA) : Monitor protein stability shifts upon compound treatment to confirm target binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
